2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Description

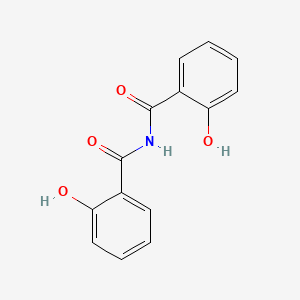

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-hydroxybenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPYSJJNOYHIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877409 | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1972-71-0 | |

| Record name | Disalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Salicylamide and Benzamide Research Paradigms

The academic importance of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is best understood by examining its parent structures: benzamide (B126) and salicylamide (B354443) (2-hydroxybenzamide). Benzamides are a class of aromatic compounds containing a benzene (B151609) ring attached to an amide group. wikipedia.org They are fundamental scaffolds in organic synthesis and medicinal chemistry. nanobioletters.com Salicylamide is a specific derivative of benzamide that features a hydroxyl group in the ortho position to the amide. mdpi.com

The presence of the ortho-hydroxyl group in salicylamide introduces the capacity for strong intramolecular hydrogen bonding between the hydroxyl proton and the amide's carbonyl oxygen. researchgate.net This structural feature significantly influences the molecule's conformation, physical properties, and biological activity. Research paradigms for salicylamides often focus on how this intramolecular interaction and the potential for intermolecular hydrogen bonding can be exploited. researchgate.netmdpi.com Studies have extensively investigated the solubility of salicylamide in various solvents, noting its high affinity for aprotic solvents like DMSO and DMF, which can be explained by the formation of strong hydrogen bonds between the amide group and the solvent molecules. mdpi.com

This compound can be viewed as a dimer of salicylamide, linked head-to-tail. It contains two salicylamide units, making the potential for hydrogen bonding even more complex. researchgate.net Its structure combines the fundamental benzamide core with the specific functionalities of salicylamide, placing it within both research paradigms. Investigations into this molecule and its analogs often explore themes central to both parent classes, including synthesis, structural analysis, and the evaluation of biological or material properties that arise from this unique combination of functional groups.

Historical and Contemporary Academic Relevance of Benzamide Derivatives As Research Scaffolds

Benzamide (B126) derivatives have long been a cornerstone of chemical and pharmaceutical research. nanobioletters.comarctana.com Historically, the benzamide scaffold has proven to be a versatile building block for the synthesis of a wide array of more complex molecules. nanobioletters.com Its chemical stability and the reactivity of its functional groups make it an ideal starting point for constructing diverse molecular architectures.

In contemporary research, the academic relevance of benzamide derivatives is largely driven by their proven success as "privileged scaffolds" in drug discovery. Amides are a crucial functional group in many pharmaceuticals, and benzamide derivatives, in particular, have been shown to possess a wide spectrum of pharmacological effects. nanobioletters.com These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others. nanobioletters.comnih.govnih.gov

The scientific community continues to create and screen novel benzamide derivatives for various therapeutic applications. nanobioletters.com For instance, research has focused on developing benzamide-based compounds as potent inhibitors of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) for cancer therapy or as antagonists for the Smoothened receptor in the Hedgehog signaling pathway. nih.govnih.gov This sustained interest is due to the scaffold's ability to be readily modified with different substituents, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. The ongoing exploration of substituted benzamides highlights their enduring importance as a foundational structure in the search for new bioactive agents. nanobioletters.com

Overview of Key Research Trajectories for 2 Hydroxy N 2 Hydroxybenzoyl Benzamide and Its Analogs

Established Synthetic Routes for this compound

The construction of the core this compound structure relies on forming a stable amide bond between two salicylic (B10762653) acid-derived moieties. Several established routes have been optimized to achieve this synthesis efficiently.

A primary method for synthesizing N-benzoyl-2-hydroxybenzamides involves the direct condensation of salicylamide (B354443) with a suitably activated salicylic acid derivative. nih.gov Typically, this involves converting the carboxylic acid of one salicylic acid unit into a more reactive species, such as an acid chloride. For instance, various substituted benzoyl chlorides can be reacted with salicylamide, often in a solvent like refluxing pyridine, to yield the desired N-benzoyl-2-hydroxybenzamides. nih.gov

However, the direct activation of 2-hydroxybenzoic acid can be problematic. The presence of the free hydroxyl group can lead to undesirable side reactions, such as polymerization, which complicates the production of the target compound. google.com To circumvent this, a common strategy involves the use of a protecting group for the phenolic hydroxyl. The hydroxyl group at the 2-position is protected, typically as an alkyl or benzyl ether, before activating the carboxylic acid for the amidation reaction. google.com Following the successful formation of the amide bond, a deprotection step is performed to reveal the final 2-hydroxybenzamide structure.

A key deprotection strategy, particularly when a benzyl group is used to protect the hydroxyl function, is hydrogenolysis. This method is integral to a multi-step synthesis of this compound. In this approach, a precursor molecule, such as 2-(benzyloxy)-N-(2-(benzyloxy)benzoyl)benzamide, is first synthesized via the condensation methods described previously. The benzyl protecting groups are then selectively cleaved using catalytic hydrogenolysis.

A standard procedure involves dissolving the benzylated precursor and subjecting it to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.gov This reaction effectively removes the benzyl groups, yielding the target this compound with good purity and yield. For example, the synthesis of the title compound has been reported with a 76% yield using this method. nih.gov This approach is advantageous because it is generally clean and avoids the harsh acidic or basic reagents required for other deprotection methods. google.comresearchgate.net However, the effectiveness of catalytic hydrogenation can be diminished if the substrate contains catalyst poisons, such as sulfur atoms. google.com

Synthesis of Structurally Modified Analogs and Derivatives of this compound for Research Purposes

To explore structure-activity relationships and develop compounds for specific research applications, extensive efforts have been made to synthesize structurally modified analogs of this compound.

A primary strategy for creating analogs involves introducing various substituents onto one or both of the aromatic rings. These modifications can systematically alter the electronic, steric, and lipophilic properties of the molecule. A wide array of derivatives has been synthesized by reacting salicylamide with differently substituted benzoyl chlorides. nih.gov This allows for the introduction of groups such as alkyls, halogens, and nitro groups at various positions on the benzoyl ring. Similarly, substituted salicylic acids can be used as starting materials to modify the hydroxybenzoyl portion of the molecule. nih.govresearchgate.net

Table 1: Examples of Synthesized N-(substituted-benzoyl)-2-hydroxybenzamide Analogs

| Compound Name | Modifying Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 4-Ethyl on benzoyl ring | 4-Ethylbenzoyl chloride | nih.gov |

| N-(4-Chlorobenzoyl)-2-hydroxybenzamide | 4-Chloro on benzoyl ring | 4-Chlorobenzoyl chloride | nih.gov |

| N-(4-Bromobenzoyl)-2-hydroxybenzamide | 4-Bromo on benzoyl ring | 4-Bromobenzoyl chloride | nih.gov |

| N-(4-Nitrobenzoyl)-2-hydroxybenzamide | 4-Nitro on benzoyl ring | 4-Nitrobenzoyl chloride | nih.gov |

| N-(2-Chlorophenyl)-2-hydroxybenzamide | 2-Chloro on N-phenyl ring | 2-Chloroaniline | researchgate.net |

Linker Engineering and Incorporation of Diverse Heterocyclic Systems

The amide linker connecting the two aromatic rings is another key target for modification. Research has shown that the nature of this linker is crucial for the compound's properties. Analogs have been created where the central amide (-CO-NH-) group is replaced by other functionalities. For example, the amide can be converted to a thioamide (-CS-NH-) by treatment with Lawesson's reagent. nih.gov Additionally, analogs featuring a urea (B33335) linker (-NH-CO-NH-) have been synthesized. nih.gov

Furthermore, the core structure has been elaborated by incorporating heterocyclic systems. This is often achieved by reacting a suitably functionalized 2-hydroxybenzamide with precursors that enable ring formation. For instance, an oxadiazole ring has been introduced into the structure through cyclodehydration of a precursor in the presence of hydroxylamine (B1172632) hydrochloride. nih.gov Another approach involves the condensation of 2-hydroxybenzoic acid with amino-thiazole derivatives, leading to 2-hydroxybenzoylaminothiazoles. google.com This often requires the protecting group strategies mentioned earlier to ensure a successful reaction. google.com

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for producing benzamide derivatives. This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields. nih.gov

Microwave irradiation has been successfully applied to the synthesis of 2-hydroxybenzamide derivatives, such as salicylanilide esters and hydrazides. researchgate.net For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives via a condensation reaction under microwave irradiation has been shown to be highly efficient. google.com These reactions are often complete in minutes compared to hours required for conventional heating, and they can sometimes be performed in more environmentally benign solvents or even under solvent-free conditions. google.comnih.gov

Table 2: Microwave-Assisted Synthesis of 2-Hydroxybenzamide Analogs

| Product Type | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| Salicylanilide esters and hydrazides | Condensation | Microwave-assisted | Not specified | researchgate.net |

Computational Chemistry and Theoretical Modeling Studies of 2 Hydroxy N 2 Hydroxybenzoyl Benzamide

Unveiling Molecular Characteristics through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. These methods provide a detailed picture of the molecule at the atomic level.

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial to its biological activity. Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to explore the molecule's conformational landscape. researchgate.net Studies have shown that the presence of intramolecular hydrogen bonds significantly influences the preferred conformation. researchgate.netacs.org For instance, in related 2-hydroxy-benzamides, the formation of an intramolecular hydrogen bond between the hydroxyl group and the amide oxygen can lead to a planar and more stable structure. researchgate.net The choice of computational level, such as HF/3-21G, HF/6-31G, and B3LYP/6-31G , can influence the calculated vibrational frequencies and bond distances, but generally, there is good agreement with experimental data. acs.org

Potential energy surface (PES) mapping allows researchers to identify the most stable conformations (energy minima) and the energy barriers between them. This is achieved by systematically changing the key dihedral angles of the molecule and calculating the corresponding energy. For this compound, this would involve rotation around the amide bond and the bonds connecting the phenyl rings to the amide group.

Vibrational analysis, often performed in conjunction with PES mapping, calculates the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure and provide insights into the nature of the chemical bonds, particularly the hydrogen bonds. acs.org

Simulating Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is instrumental in understanding the binding mechanisms of this compound with its potential biological targets. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govrsc.org

Table 1: Key Parameters in Molecular Docking Studies

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the ligand and the protein, often expressed as a binding energy (e.g., in kcal/mol). | A lower binding energy generally indicates a more stable complex and potentially higher biological activity. |

| Binding Pose | The specific orientation and conformation of the ligand within the protein's binding site. | Identifies the key amino acid residues involved in the interaction and informs on the mechanism of action. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | The hydroxyl and amide groups of the compound are prime candidates for forming hydrogen bonds with the target protein. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The phenyl rings of the molecule can engage in hydrophobic interactions, contributing to binding affinity. |

Guiding Drug Design: SAR and QSAR Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of more potent and selective analogs of this compound. sphinxsai.com

SAR involves qualitatively analyzing how changes in the molecular structure affect its biological activity. For example, modifying the substituents on the phenyl rings could lead to enhanced binding or improved pharmacokinetic properties.

QSAR takes a quantitative approach, developing mathematical models that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Table 2: Common Descriptors in QSAR Models

| Descriptor Type | Examples | Significance for this compound |

| Electronic | Partial charges, dipole moment | Influence electrostatic interactions with the target protein. |

| Steric | Molecular volume, surface area | Determine the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross cell membranes. |

| Topological | Connectivity indices, shape indices | Describe the overall shape and branching of the molecule. |

Predicting Drug-like Properties: In Silico ADMET Analysis

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, reducing the time and cost associated with experimental studies. biointerfaceresearch.comnih.govmdpi.com

A variety of computational models are available to predict parameters such as:

Absorption: Intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic sites and interaction with cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.

These theoretical predictions for this compound and its derivatives are vital for selecting the most promising compounds for further research and development. jonuns.com

Molecular and Cellular Mechanism of Action Investigations Preclinical Research Focus

Identification and Characterization of Specific Molecular Targets (e.g., Enzymes, Receptors)

Preclinical studies have identified several enzymes as molecular targets for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide and its structural analogs. The primary targets investigated are enzymes critical to various pathological processes. Research has particularly focused on cholinesterases, which are relevant to neurodegenerative diseases. nih.govresearchgate.net Specifically, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) have been identified as key targets. nih.govresearchgate.net The development of inhibitors for these enzymes is a recognized strategy for alleviating conditions such as Alzheimer's disease. researchgate.net

Furthermore, investigations into related substituted benzamides have revealed effects on the actin cytoskeleton and autophagy pathways in cancer cells, suggesting that proteins involved in these processes are potential molecular targets. nih.gov The enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has also been identified as a target for the broader class of arylamides and benzamides. uniprot.orgnih.gov

Modulation of Specific Biochemical Pathways and Cellular Processes

Regulation of Extracellular Matrix (ECM) Production

Current preclinical research has not extensively detailed the specific effects of this compound on the regulation of extracellular matrix (ECM) production. Investigations into its influence on the synthesis and deposition of key ECM components, such as collagen and fibronectin, are not prominently featured in the available scientific literature. Therefore, a definitive mechanism regarding its role in modulating ECM dynamics remains to be elucidated.

Disruption of Unique Parasite Secretory Pathways

Significant research has demonstrated that N-benzoyl-2-hydroxybenzamides, including the lead compound QQ-437 which shares the same core structure, are potent inhibitors of the protozoan parasite Toxoplasma gondii. researchgate.netnih.govresearchgate.net The mechanism of action involves the specific disruption of a unique secretory pathway within the parasite. researchgate.net

Genome-wide studies have identified that resistance to this class of compounds is mediated by the protein adaptin-3β, a key component of the secretory protein complex. researchgate.netresearchgate.net This complex is responsible for trafficking proteins to essential organelles involved in parasite invasion and survival: micronemes, rhoptries, dense granules, and the acidocalcisome/plant-like vacuole (PLV). researchgate.netnih.gov

Treatment with this compound analogues leads to observable alterations in these organelles. The most significant impact is seen on the acidocalcisomes/PLVs, but the treatment also disrupts the proper distribution and function of micronemes, rhoptries, and the contents of dense granules. researchgate.netnih.gov This disruption of the secretory pathway is a novel mechanism, highlighting a specific vulnerability in apicomplexan parasites like T. gondii and Plasmodium falciparum, the latter of which is also susceptible to these compounds. researchgate.netresearchgate.net

Table 1: Effect of N-Benzoyl-2-Hydroxybenzamides on Parasite Secretory Organelles

| Organelle | Function in Parasite | Observed Effect of Compound Treatment |

|---|---|---|

| Micronemes | Store proteins essential for host cell attachment and invasion. | Disruption of protein repartition. nih.gov |

| Rhoptries | Secrete proteins to form the moving junction during host cell invasion. | Alteration and disruption of protein trafficking. researchgate.netnih.gov |

| Dense Granules | Release proteins into the parasitophorous vacuole to modify the host cell environment. | Alteration of contents. researchgate.netnih.gov |

| Acidocalcisomes/PLV | Involved in ion homeostasis, polyphosphate storage, and other metabolic functions. | Marked disruption and alteration. researchgate.netnih.gov |

Interaction with Biomolecules (e.g., Bovine Serum Albumin (BSA) Binding Affinity)

The interaction of a compound with transport proteins like serum albumin is a critical factor in its pharmacokinetics. While specific binding constants for this compound with bovine serum albumin (BSA) are not detailed in the reviewed literature, the interaction of structurally similar molecules with BSA has been investigated, providing a framework for understanding the potential binding mechanism. These studies typically use fluorescence spectroscopy. nih.govunibo.it

BSA contains tryptophan residues that are intrinsically fluorescent. nih.gov When a small molecule binds to BSA, it can quench this fluorescence. The degree of quenching can be analyzed to determine binding characteristics. This process is often a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the compound and BSA. nih.gov

The analysis of this interaction involves several key parameters derived from spectroscopic data, most notably through the Stern-Volmer equation. nih.govnih.gov This allows for the calculation of quenching and binding constants that quantify the affinity between the compound and the protein. nih.govnih.gov Studies on analogous compounds suggest that hydrophobic interactions often play a significant role in the binding process, with the ligand likely situated in the hydrophobic pockets of the albumin protein. nih.gov

Table 2: Principles and Parameters in the Study of Compound-BSA Interaction

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Fluorescence Quenching | The decrease in the intrinsic fluorescence intensity of BSA upon addition of the compound. | Fluorescence Spectroscopy | Indicates an interaction between the compound and BSA. nih.gov |

| Stern-Volmer Constant (Ksv) | A constant that describes the efficiency of quenching. A higher value indicates more efficient quenching. | Stern-Volmer Plot (Fluorescence Data) | Helps to elucidate the type of quenching mechanism (static or dynamic). nih.gov |

| Quenching Rate Constant (kq) | The bimolecular quenching rate constant. | Calculated from the Stern-Volmer constant and the fluorescence lifetime of BSA. | Values significantly greater than 2.0 x 10¹⁰ L mol⁻¹ s⁻¹ typically suggest a static quenching mechanism. unibo.it |

| Binding Constant (Ka) | Quantifies the affinity of the compound for the binding sites on BSA. | Scatchard or double logarithm plots from fluorescence data. | A higher value indicates a stronger binding interaction. |

| Number of Binding Sites (n) | Indicates the stoichiometry of the binding, i.e., how many compound molecules bind to one BSA molecule. | Scatchard or double logarithm plots from fluorescence data. | Often found to be approximately 1 for similar compounds, indicating a 1:1 binding ratio. |

Preclinical Biological Activity Studies in Research Models

Research on Antiprotozoal Activities

N-benzoyl-2-hydroxybenzamides have demonstrated notable activity against several protozoan parasites that are significant causes of morbidity and mortality worldwide. nih.gov Research has focused on parasites responsible for diseases such as toxoplasmosis, malaria, trypanosomiasis, and leishmaniasis. nih.gov

Toxoplasma gondii, an intracellular parasite, is the causative agent of toxoplasmosis, a disease that can lead to severe neurological and ocular damage. asm.orgnih.gov In the search for new treatments, a library of synthetic compounds was screened, leading to the discovery of N-benzoyl-2-hydroxybenzamides as a potent class of compounds against T. gondii tachyzoites. asm.orgnih.gov

Initial screenings identified these compounds as effective in the low nanomolar range against the parasite both in vitro and in vivo. asm.orgnih.gov Further research led to the identification of specific derivatives within this class, such as QQ-437, which demonstrated robust activity against the parasite. asm.orgnih.gov The mechanism of action appears to involve the disruption of a unique secretory pathway in T. gondii, specifically affecting organelles like micronemes, rhoptries, and dense granules. asm.orgnih.gov Genome-wide investigations have pointed to adaptin-3β, a protein in the secretory complex, as being central to the mechanism of resistance to this class of compounds. asm.orgnih.gov

Table 1: In Vitro Activity of a Lead N-Benzoyl-2-Hydroxybenzamide Compound (MP-IV-1) against Toxoplasma gondii

| Compound | Concentration | Activity |

|---|---|---|

| MP-IV-1 | 31 nM | IC₉₀ (Inhibitory concentration for 90% of population) asm.org |

The N-benzoyl-2-hydroxybenzamides series has also been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov One study re-purposed a series of these compounds for testing against the K1 isolate of P. falciparum. nih.gov

The research identified a specific derivative, designated as compound 1r, which exhibited potent activity against the chloroquine-resistant K1 strain of P. falciparum. nih.gov Its activity was found to be 21-fold greater than that of the standard antimalarial drug chloroquine (B1663885). nih.gov Another lead compound from this class, QQ-437, also showed activity against chloroquine-resistant P. falciparum. asm.orgnih.gov

Research has extended to the evaluation of N-benzoyl-2-hydroxybenzamides against the protozoan parasites that cause trypanosomiasis. Studies have tested this chemical series against Trypanosoma brucei rhodesiense, a causative agent of Human African trypanosomiasis (sleeping sickness), and Trypanosoma cruzi, the agent of American trypanosomiasis (Chagas disease). nih.gov While the series was tested, specific activity data for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide itself against these parasites is not detailed in the available literature, which focused on structure-activity relationships of the broader class. nih.gov

The potential of N-benzoyl-2-hydroxybenzamides has also been investigated against Leishmania donovani, the parasite that causes visceral leishmaniasis. nih.gov In a screening of the compound series, structure-activity relationship analysis identified certain derivatives with significant anti-leishmanial properties. nih.gov Notably, a compound designated as 1d emerged from this set with excellent activity against L. donovani. nih.gov

Table 2: Summary of Antiprotozoal Screening of the N-Benzoyl-2-hydroxybenzamide Class

| Protozoan Parasite | Status | Finding | Citation |

|---|---|---|---|

| Toxoplasma gondii | Active | Potent activity in low nanomolar range; lead compound QQ-437 identified. | asm.orgnih.gov |

| Plasmodium falciparum (K1 strain) | Active | Compound 1r showed activity 21-fold superior to chloroquine. | nih.gov |

| Trypanosoma brucei rhodesiense | Screened | The compound class was evaluated as part of a broader study. | nih.gov |

| Trypanosoma cruzi | Screened | The compound class was evaluated as part of a broader study. | nih.gov |

Investigations into Antimicrobial and Antifungal Potentials

The antimicrobial properties of compounds structurally related to this compound have been a subject of scientific inquiry.

Studies on N-benzoyl-2-hydroxybenzamide derivatives have explored their effectiveness against various bacterial strains. Research on related halogenated salicylanilides, such as N-(2-chlorophenyl)-2-hydroxybenzamide, has demonstrated good activity against Gram-positive bacteria like Staphylococcus aureus, but no inhibition was observed against Gram-negative bacteria such as Escherichia coli. mdpi.com The presence and position of a halogen on the benzanilide (B160483) ring appear to influence the antimicrobial effect. For instance, replacing chlorine with bromine on the ring was found to decrease the antimicrobial effect. mdpi.com

Other related structures, such as N-(benzyl carbamothioyl)-2-hydroxybenzamides, have shown activity against Bacillus subtilis. nih.gov However, Gram-negative strains like P. aeruginosa and E. coli were generally less affected by these specific compounds. nih.gov Derivatives of 2-hydroxybenzohydrazide (B147611) have also been synthesized and tested, with some showing antibacterial activity against E. coli. researchgate.net General studies on N-benzamide derivatives confirm their potential for antibacterial effects against both B. subtilis and E. coli. nanobioletters.com There is no specific information in the provided search results regarding the activity of this compound against Mycobacterium tuberculosis.

Table 3: Antibacterial Activity of Related Hydroxybenzamide Derivatives

| Compound Class | Bacterial Strain | Activity | Citation |

|---|---|---|---|

| N-(2-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Good activity | mdpi.com |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Gram-negative bacteria | No inhibition | mdpi.com |

| N-(benzyl carbamothioyl)-2-hydroxybenzamides | Bacillus subtilis | Active (MIC 12.5-50 µg/mL for specific derivatives) | nih.gov |

| N-(benzyl carbamothioyl)-2-hydroxybenzamides | Escherichia coli | Low to no inhibition (at <200 μg/mL) | nih.gov |

Antifungal Activity (e.g., against Penicillium italicum)

While direct studies on the antifungal activity of this compound against Penicillium italicum are not extensively documented, research on structurally related compounds provides valuable insights. Salicylic (B10762653) acid, a core component of the target molecule, has demonstrated significant antifungal effects against Penicillium expansum, a common postharvest pathogen. One study found that a 2.5 mM solution of salicylic acid could inhibit 90% of fungal germination after 30 minutes of exposure. nih.govresearchgate.net The mechanism of action is believed to involve damage to the conidial plasma membrane, leading to protein leakage. nih.govresearchgate.net The efficacy of salicylic acid was also shown to be pH-dependent, with higher activity observed in more acidic conditions. nih.govresearchgate.net Furthermore, studies on 5,7-dihydroxyflavonoids against P. italicum have highlighted the importance of specific hydroxyl group placements for antifungal activity, suggesting that the hydroxyl groups in this compound could contribute to similar properties. nih.gov

Evaluation of Antioxidant and Antiradical Properties

The antioxidant potential of this compound is inferred from studies on similar chemical structures, which have been evaluated using various standard assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Research on 2-hydroxy benzyl (B1604629) hydrazide congeners has demonstrated their capacity to scavenge free radicals. jchr.org For instance, certain derivatives have shown significant radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, with some compounds exhibiting inhibition rates comparable to the standard antioxidant, ascorbic acid. jchr.org Similarly, studies on hydroxybenzyl alcohol isomers have revealed their effectiveness in scavenging ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and hydroxyl radicals. doi.org These findings suggest that the phenolic hydroxyl groups present in this compound are likely to confer considerable free radical scavenging capabilities.

To illustrate the antioxidant potential of related compounds, the following table summarizes the IC50 values from a study on 2-hydroxy benzyl hydrazide derivatives in the DPPH assay.

| Compound | DPPH Radical Scavenging IC50 (µg/mL) |

| C-2 | 85.64 |

| C-3 | 162.18 |

| C-7 | 81.28 |

| Ascorbic Acid (Standard) | 30.20 |

| Data sourced from a study on 2-hydroxy benzyl hydrazide congeners. jchr.org |

Inhibition of Lipid Peroxidation

Lipid peroxidation, a key process in cellular damage mediated by oxidative stress, can be inhibited by compounds with antioxidant properties. ptfarm.plmdpi.com Salicylic acid has been shown to inhibit lipoxygenase-catalyzed lipid peroxidation at therapeutic concentrations. nih.gov It is believed to act by reducing the active ferric form of the lipoxygenase enzyme. nih.gov Furthermore, salicylic acid treatments in plants have been observed to enhance the production of H2O2, which, while being a reactive oxygen species, is also a signaling molecule that can trigger defense mechanisms, although prolonged exposure can lead to oxidative damage. nih.gov This dual role highlights the complex nature of its influence on oxidative processes. The structural similarity of this compound to salicylic acid suggests it may also possess the ability to modulate lipid peroxidation.

Exploratory Behavioral Pharmacology Studies in Animal Models (e.g., Anxiolytic-like Effects in Mice)

While direct behavioral studies on this compound are not available, research on other salicylamide (B354443) derivatives has indicated potential anxiolytic-like effects. A study on a novel multimodal salicylamide derivative, JJGW07, revealed anxiolytic-like properties in the four-plate and marble-burying tests in mice. nih.gov Another derivative, JJGW08, also showed potential anxiolytic-like activity in rodents. uj.edu.pl These findings are encouraging and suggest that the salicylamide scaffold, a key feature of this compound, may be a promising starting point for the development of new anxiolytic agents. nih.gov

Conceptual Research on Antitumor Activities via Defined Molecular Targets

The potential antitumor activities of this compound can be conceptualized based on the known mechanisms of related salicylanilides and salicylates. Salicylanilides have been shown to exert anticancer effects through various mechanisms, including the modulation of key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB. mdpi.com For example, the salicylanilide (B1680751) IMD-0354 is a selective inhibitor of IκB kinase (IKK)-β, which is crucial for the activation of the NF-κB signaling cascade. mdpi.com

Furthermore, aspirin (B1665792) and other salicylates are thought to perturb the epidermal growth factor receptor (EGFR) axis, a pathway often dysregulated in various cancers. nih.govnih.gov This includes the potential to inhibit EGFR phosphorylation and internalisation. nih.govnih.gov Given that this compound is a derivative of salicylic acid, it is plausible that it could share some of these antitumor mechanisms. The stimulation or inhibition of lipid peroxidation is also being explored as a therapeutic strategy in cancer, and as discussed, this is a process that salicylates can influence. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel Chemical Probes and Research Tools Utilizing the 2-hydroxy-N-(2-hydroxybenzoyl)benzamide Scaffold

The inherent structure of this compound, often referred to as a salicylanilide (B1680751), provides a robust scaffold for the design of novel chemical probes. These tools are crucial for exploring complex biological systems, identifying new drug targets, and elucidating mechanisms of action. Future research is anticipated to focus on modifying this core structure to create highly specific and potent probes.

One promising avenue is the development of activity-based protein profiling (ABPP) probes. These probes can covalently bind to the active sites of specific enzymes, allowing for their identification and characterization within a complex cellular environment. For instance, research on related scaffolds like cyanopyrrolidines has demonstrated success in creating activity-based probes that can profile on- and off-targets in human cells. rsc.org Applying this principle, derivatives of this compound could be functionalized with reactive groups to target enzymes such as deubiquitinases or dehydrogenases, which are often implicated in disease. rsc.org

Furthermore, the scaffold can be conjugated with fluorophores to create fluorescent probes. These probes enable the visualization of molecular interactions and localization within cells in real-time. Polarity-sensitive fluorophores, which alter their fluorescent properties based on the local environment, are particularly valuable. rsc.org By attaching such a fluorophore to the benzamide (B126) backbone, researchers could develop tools to study protein-drug binding events or changes in cellular microenvironments. The development of conjugates, such as those using 2-deoxystreptamine (B1221613) to target and inhibit the production of oncogenic microRNAs, provides a template for how the benzamide scaffold could be adapted to create highly specific research tools. rsc.org

Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

While standard spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC/MS) have been instrumental in characterizing benzamide derivatives arabjchem.orgresearchgate.net, the future lies in applying more advanced methods for real-time mechanistic studies. These technologies can provide unprecedented insight into the dynamic processes governing the compound's biological activity.

Advanced NMR techniques, such as two-dimensional NMR (2D-NMR), can elucidate complex molecular structures and intermolecular interactions in solution, offering a more detailed picture than standard 1H NMR. arabjchem.orgresearchgate.net Time-resolved spectroscopy could be employed to study the kinetics of the compound's binding to its biological targets or to observe transient intermediate states, such as those involved in the proton transfer dynamics suggested for some 2-hydroxy-benzamides. researchgate.net

Moreover, coupling these spectroscopic methods with advanced imaging technologies will allow for the visualization of these processes within living cells. Techniques like Förster resonance energy transfer (FRET) microscopy, when used with appropriately designed fluorescent probes based on the this compound scaffold, can measure molecular interactions and conformational changes in real time. This integration of spectroscopy and imaging will be critical for understanding not just if a compound binds to a target, but how and when it does so within a native biological context.

Application of Artificial Intelligence and Machine Learning in Benzamide Derivative Design and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govscholar9.com These computational tools are particularly well-suited for exploring the vast chemical space around the this compound scaffold to design new analogs with improved properties.

ML models, including random forests (RF), support vector machines (SVM), and neural networks, can be trained on existing datasets of benzamide derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govnih.govplos.org For example, a quantitative structure-activity relationship (QSAR) model can be developed to correlate specific structural features of benzamide derivatives with their inhibitory efficiency against a particular target. nih.gov These models can then perform high-throughput virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental testing, significantly reducing time and cost. nih.govresearchgate.net Studies have shown that ML models can achieve high accuracy in predicting bioactivity, with some Random Forest models reaching an area under the ROC curve of 0.9. nih.govresearchgate.net

Generative ML models represent the next frontier, capable of designing entirely new molecules (de novo design) that are optimized for specific properties. scholar9.com By learning from the structural rules of known active benzamides, these algorithms can propose novel derivatives of this compound with high predicted potency and drug-likeness, offering innovative starting points for drug development programs. nih.govexlibrisgroup.com

Table 1: Applications of Machine Learning in Benzamide Derivative Research

| ML Model | Application | Key Advantages | Citation |

|---|---|---|---|

| Random Forest (RF) | Bioactivity Prediction, QSAR | High accuracy and ability to handle complex, non-linear data. Can provide feature importance rankings. | nih.govresearchgate.netresearchgate.net |

| Support Vector Machine (SVM) | Classification of Active vs. Inactive Compounds, Corrosion Inhibition Prediction | Effective in high-dimensional spaces and when the number of samples is limited. | nih.govplos.org |

| Artificial Neural Networks (ANN) / Deep Learning (DL) | De Novo Molecular Design, High-Throughput Virtual Screening, ADME/T Prediction | Can learn complex patterns from large datasets and generate novel chemical structures. | nih.govresearchgate.netexlibrisgroup.com |

Elucidation of Broader Biological System Interactions through Multi-Omics Data Integration in Preclinical Research

To fully understand the biological impact of this compound and its analogs, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound.

In a typical multi-omics experiment, cells or tissues would be treated with the benzamide derivative, followed by comprehensive analysis at different biological levels. Genomics can identify any genetic predispositions to drug response, while transcriptomics (measuring mRNA) reveals which genes are activated or suppressed. Proteomics (measuring proteins) shows the functional consequences of these gene expression changes, and metabolomics (measuring small molecule metabolites) provides a readout of the ultimate physiological state of the cell.

Advanced computational methods are required to integrate these large and diverse datasets. nih.gov Tools like PathIntegrate can map molecular changes onto known biological pathways, providing interpretable models of a drug's effect. nih.gov Other approaches, such as Omics Generative Adversarial Networks (GANs), can even generate synthetic data to improve the accuracy of predictive models for disease outcomes based on multi-omics inputs. nih.gov Applying these methods in preclinical studies of this compound will help elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity.

Table 2: Overview of Multi-Omics Technologies for Preclinical Research

| Omics Field | Technology/Platform | Biological Information Gained | Citation |

|---|---|---|---|

| Genomics | Next-Generation Sequencing (NGS) | DNA sequence variations, mutations, and genetic predispositions to drug response. | nih.gov |

| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Changes in gene expression (mRNA levels) in response to the compound. | nih.gov |

| Proteomics | Mass Spectrometry (MS), Immunoassays | Changes in protein abundance, post-translational modifications, and protein-protein interactions. | nih.gov |

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Alterations in the levels of small molecule metabolites, reflecting the cellular metabolic state. | nih.gov |

Exploration of New Synthetic Pathways for Enhanced Accessibility and Diversity of Benzamide Analogs

The exploration of the biological potential of the this compound scaffold is directly dependent on the ability of chemists to synthesize a wide array of analogs efficiently and cost-effectively. While traditional methods, such as reacting an amine with an activated carboxylic acid (like an acid chloride), are well-established nih.govmdpi.com, future research will focus on developing more modern, versatile, and sustainable synthetic routes.

Several innovative strategies are emerging. For example, methods utilizing palladium-catalyzed hydroarylation reactions provide a direct and efficient route to certain benzamide derivatives. acs.org The use of Lewis acids can catalyze cyclization reactions to create more complex, rigid structures from benzamide precursors. acs.org Another approach involves direct electrophilic aromatic substitution using accessible reagents like cyanoguanidine in a superacid medium, offering a novel way to form the amide bond directly on an aromatic ring. nih.gov

Furthermore, there is a growing emphasis on "green chemistry" principles to make synthesis more environmentally friendly. Microwave-assisted synthesis has been shown to accelerate reactions, increase yields, and reduce the need for toxic solvents in the preparation of related hydrazide derivatives. fip.org Similarly, developing catalytic methods that use earth-abundant metals researchgate.net or avoid harsh reagents contributes to the sustainability of the synthetic process. These new pathways will not only make existing benzamides more accessible but will also enable the creation of diverse libraries of novel analogs for biological screening. mdpi.comnih.gov

Table 3: Comparison of Synthetic Methodologies for Benzamide Analogs

| Method | Description | Advantages | Citation |

|---|---|---|---|

| Conventional Amidation | Reaction of an amine with an acid chloride, often in the presence of a base like pyridine. | Well-established and broadly applicable. | nih.gov |

| Palladium-Catalyzed Hydroarylation | A catalytic cycle using palladium to couple N-propargyl benzamides with boronic acids. | Provides direct access to N-allylbenzamide derivatives in a straightforward manner. | acs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Faster reaction times, higher yields, and alignment with green chemistry principles. | fip.org |

| Direct Carboxamidation | Friedel-Crafts-type reaction using cyanoguanidine and a Brønsted superacid. | Direct conversion of arenes to benzamides, using an inexpensive reagent. | nih.gov |

| Heterogeneous Catalysis | Using recyclable catalysts like nanoscale metal heterojunctions (e.g., ZnO–NiO–Ni). | High efficiency, catalyst reusability, and suitability for large-scale processes. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-hydroxybenzoyl chloride and 2-hydroxybenzamide derivatives. Scheme 1 (pyridine reflux, 4 hours) provides a straightforward route but may require post-reaction purification . For functionalized analogs, Scheme 2 employs Pd/C hydrogenation and protective group strategies (e.g., TIPSCl) to improve regioselectivity . Yield optimization often depends on solvent choice (e.g., CH₂Cl₂ for mild conditions) and catalyst loading. Purity challenges arise from byproducts like dibenzoylated derivatives, necessitating recrystallization (e.g., methanol) or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming aromatic substitution patterns and hydrogen bonding between hydroxyl and amide groups. ESI-MS provides molecular weight validation, while HPLC (C18 columns, methanol/water mobile phase) assesses purity. For crystallinity analysis, X-ray diffraction (e.g., Acta Crystallographica studies) resolves intramolecular hydrogen bonding and planar configurations .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). Experiments require PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation (H335). Waste must be segregated and disposed via certified hazardous waste services. Spills should be neutralized with sodium bicarbonate before ethanol/water rinsing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological activity of this compound derivatives?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., halogenation, alkylation) on both benzoyl and benzamide rings. Biological assays (e.g., anti-inflammatory or antiparasitic activity) must standardize cell lines and dose-response protocols. For example, introducing a benzimidazole moiety (as in ) enhances anti-inflammatory activity by modulating COX-2 inhibition. Data should be analyzed using multivariate regression to isolate key structural contributors .

Q. What methodologies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility) or cell line variability. To address this:

- Replicate experiments under controlled conditions (pH, temperature, solvent).

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Apply cheminformatics tools (e.g., PubChem bioactivity data) to cross-validate results .

Q. How do computational models (e.g., DFT, molecular docking) contribute to understanding the compound's interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution in the amide and hydroxyl groups, predicting hydrogen-bonding propensity with enzymes like Trypanosoma brucei's TbCatB. Molecular docking (AutoDock Vina) simulates binding affinities, guiding analog design. For instance, substituting chlorine at the 2-position ( ) increases hydrophobic interactions with parasite proteases .

Q. What factorial design strategies optimize reaction conditions for synthesizing novel analogs with improved bioactivity?

- Methodological Answer : A 2³ factorial design can test variables like temperature (80–120°C), catalyst concentration (5–10 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side products. For example, Pd/C loading in hydrogenation reactions significantly impacts deprotection efficiency .

Q. What mechanisms underlie the compound's activity against pathogens like Trypanosoma brucei, and how can selectivity over mammalian cells be improved?

- Methodological Answer : The compound inhibits trypanothione reductase, a key enzyme in parasite redox homeostasis. To enhance selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.